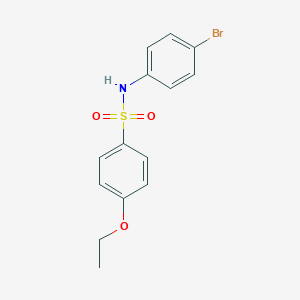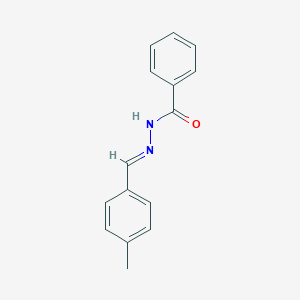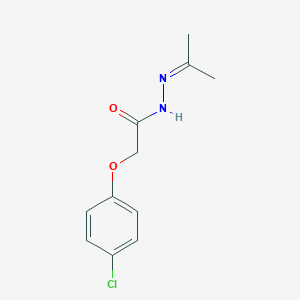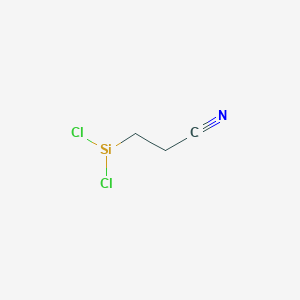![molecular formula C20H25N2O+ B229374 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium, also known as PBM, is a benzimidazole compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs.
Applications De Recherche Scientifique
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has shown potential therapeutic applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress and inflammation. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to upregulate the expression of Nrf2 and its downstream target genes, resulting in the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is also stable under various conditions, making it suitable for use in a wide range of experimental settings. However, one of the limitations of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium. One area of interest is the development of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the study of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is a promising compound with potential therapeutic applications in various fields of scientific research. Its unique biochemical and physiological properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium involves the reaction of benzimidazole with pentyloxymethyl chloride and benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethyl sulfoxide (DMSO). The resulting product is then purified through column chromatography to obtain pure 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium. The yield of the synthesis process is typically around 60-70%.
Propriétés
Formule moléculaire |
C20H25N2O+ |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-benzyl-3-(pentoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C20H25N2O/c1-2-3-9-14-23-17-22-16-21(15-18-10-5-4-6-11-18)19-12-7-8-13-20(19)22/h4-8,10-13,16H,2-3,9,14-15,17H2,1H3/q+1 |
Clé InChI |
XQTSZKJJIRJGAM-UHFFFAOYSA-N |
SMILES |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canonique |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229292.png)
![5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229293.png)








![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)